2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide
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Overview
Description
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to a cyclohexylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of the Pyridine Moiety: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Thioether Linkage Formation: The benzimidazole and pyridine moieties are linked via a thioether bond, typically using thiolating agents such as thiourea or Lawesson’s reagent.
Cyclohexylacetamide Formation: The final step involves the acylation of the thioether-linked benzimidazole-pyridine intermediate with cyclohexylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole or pyridine derivatives.
Substitution: Various substituted benzimidazole or pyridine derivatives.
Scientific Research Applications
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as a corrosion inhibitor or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide depends on its specific application:
Biological Activity: The compound may interact with various enzymes or receptors, inhibiting or activating their function. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to anticancer or antimicrobial effects.
Corrosion Inhibition: The compound can adsorb onto metal surfaces, forming a protective film that prevents corrosion.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) share the pyridine core and have various biological roles.
Uniqueness
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide is unique due to its combination of benzimidazole and pyridine moieties linked via a thioether bond, which imparts distinct chemical and biological properties not found in simpler benzimidazole or pyridine derivatives.
Properties
Molecular Formula |
C20H22N4OS |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C20H22N4OS/c25-18(22-14-7-2-1-3-8-14)13-26-20-15(9-6-12-21-20)19-23-16-10-4-5-11-17(16)24-19/h4-6,9-12,14H,1-3,7-8,13H2,(H,22,25)(H,23,24) |
InChI Key |
KROWDBYHCLMENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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